4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a heterocyclic compound that features a unique combination of a pyrrole ring and a dioxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of 4,5-dimethyl-1H-pyrrole with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid: This compound shares a similar pyrrole ring structure but differs in the presence of a thiophene ring instead of a dioxaphospholane ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This compound also contains a pyrrole ring but is linked to a benzoic acid hydrazide moiety.
Uniqueness
4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its combination of a pyrrole ring and a dioxaphospholane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65696-85-7 |
---|---|
Molecular Formula |
C8H10NO3P |
Molecular Weight |
199.14 g/mol |
IUPAC Name |
4,5-dimethyl-2-pyrrol-1-yl-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C8H10NO3P/c1-7-8(2)12-13(10,11-7)9-5-3-4-6-9/h3-6H,1-2H3 |
InChI Key |
JLVOGUAERTXCDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OP(=O)(O1)N2C=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.